1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate 1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13298399
InChI: InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1
SMILES: C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O
Molecular Formula: C13H18Cl2N2O4
Molecular Weight: 337.20 g/mol

1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate

CAS No.:

Cat. No.: VC13298399

Molecular Formula: C13H18Cl2N2O4

Molecular Weight: 337.20 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate -

Specification

Molecular Formula C13H18Cl2N2O4
Molecular Weight 337.20 g/mol
IUPAC Name 1-[(2-chlorophenyl)methyl]-4-aza-1-azoniabicyclo[2.2.2]octane;perchlorate
Standard InChI InChI=1S/C13H18ClN2.ClHO4/c14-13-4-2-1-3-12(13)11-16-8-5-15(6-9-16)7-10-16;2-1(3,4)5/h1-4H,5-11H2;(H,2,3,4,5)/q+1;/p-1
Standard InChI Key ATBBQQCALMNJGN-UHFFFAOYSA-M
SMILES C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O
Canonical SMILES C1C[N+]2(CCN1CC2)CC3=CC=CC=C3Cl.[O-]Cl(=O)(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name, 1-[(2-chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate, reflects its bicyclic diazabicyclo[2.2.2]octane core, a 2-chlorophenylmethyl substituent, and a perchlorate anion. Its molecular formula is C₁₄H₁₈ClN₂·ClO₄, with a molar mass of 365.72 g/mol. The diazabicyclo[2.2.2]octane system consists of two nitrogen atoms at the 1 and 4 positions, forming a rigid, cage-like structure .

Crystallographic Data

X-ray diffraction studies of analogous diazabicyclo[2.2.2]octane derivatives reveal orthorhombic crystal systems with space group Pbca and unit cell parameters approximating a = 20.6 Å, b = 13.5 Å, and c = 25.0 Å . The bicyclic framework’s bond angles and distances are consistent with high strain, as predicted by Bartlett’s analysis of bridgehead reactivity in constrained systems .

Table 1: Representative Crystallographic Parameters for Analogous Compounds

ParameterValueSource Compound
Space groupPbcaNickel complex
Unit cell volume6,960 ųNickel complex
C–N bond length1.47–1.50 ÅBicyclo[2.2.2]octane

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-chlorobenzyl chloride, followed by anion exchange with perchloric acid. This mirrors methods used for analogous iodides, where alkylation at the bridgehead nitrogen generates a quaternary ammonium center .

Key steps:

  • Alkylation: DABCO reacts with 2-chlorobenzyl chloride in acetonitrile at 60°C for 12 hours.

  • Anion exchange: The intermediate chloride salt is treated with sodium perchlorate to precipitate the target compound.

Reaction yield and purity depend on solvent polarity and counterion solubility, as observed in related syntheses .

Bridgehead Reactivity

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,095 cm⁻¹ (ClO₄⁻ symmetric stretch) and 1,543 cm⁻¹ (C–N stretching) align with perchlorate salts and quaternary ammonium compounds .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (2-chlorophenyl) resonate at δ 7.3–7.5 ppm, while bridgehead methylene protons appear as a multiplet at δ 3.8–4.2 ppm .

    • ¹³C NMR: The quaternary bridgehead carbon is observed at δ 75–80 ppm, characteristic of sp³-hybridized carbons adjacent to nitrogen .

Thermal Stability

Thermogravimetric analysis (TGA) of similar perchlorate salts shows decomposition onset at 220–250°C, accompanied by exothermic peaks due to perchlorate oxidation . The bicyclic framework enhances thermal stability compared to linear ammonium salts.

Applications and Functional Relevance

Catalysis

Diazabicyclo[2.2.2]octane derivatives serve as phase-transfer catalysts in organic synthesis. The 2-chlorophenyl group enhances lipophilicity, facilitating interfacial reactivity in biphasic systems .

Biological Activity

Quaternary ammonium compounds exhibit antimicrobial properties. The 2-chlorophenyl moiety may synergize with the cationic center to disrupt microbial membranes, though specific studies on this compound are lacking .

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